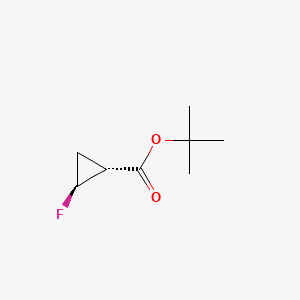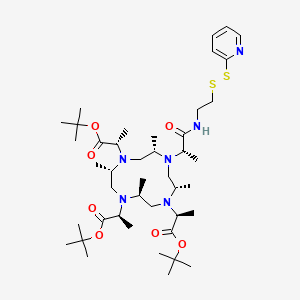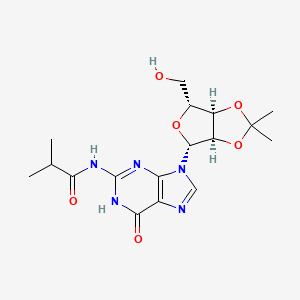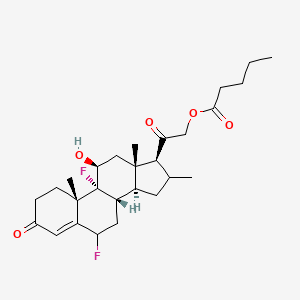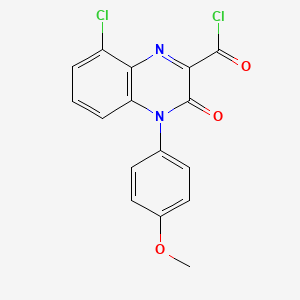
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is a chemical compound used primarily as an intermediate in the synthesis of Fenquinotrione, a herbicide commonly used in soybean and cotton cultures . Fenquinotrione is known for its effectiveness in controlling ALS-resistant broad-leaf weeds in paddy fields .
准备方法
The synthesis of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves several steps. One common method includes the use of simple reagents like Dimethyl amino pyridine (DMAP) to bring about the rearrangement of the enol ester to the final triketone molecule . The synthetic route typically involves the preparation of cyclohexane-1,3-dione derivatives, which are then further processed to obtain the desired compound .
化学反应分析
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride has several scientific research applications, including:
作用机制
The mechanism of action of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . By inhibiting this enzyme, the compound disrupts the metabolic pathways in plants, leading to their eventual death.
相似化合物的比较
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Chloride is unique due to its specific structure and mode of action. Similar compounds include:
Sulcotrione: Another herbicide that inhibits HPPD but has a different chemical structure.
Mesotrione: Similar in function but differs in its molecular composition.
Tembotrione: Also inhibits HPPD but has unique structural features.
These compounds share a common mode of action but differ in their chemical structures and specific applications.
属性
分子式 |
C16H10Cl2N2O3 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC 名称 |
8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-23-10-7-5-9(6-8-10)20-12-4-2-3-11(17)13(12)19-14(15(18)21)16(20)22/h2-8H,1H3 |
InChI 键 |
DVEVEDDQYJEOJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



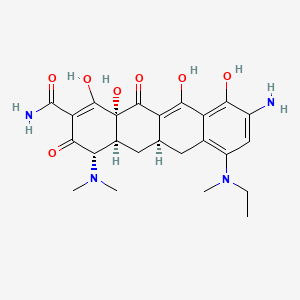
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)
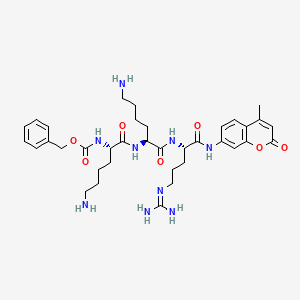
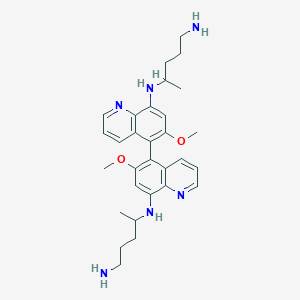
![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)

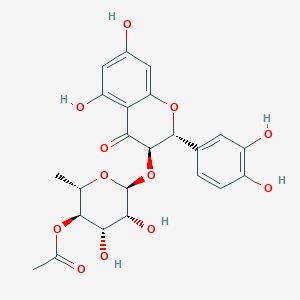
![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
